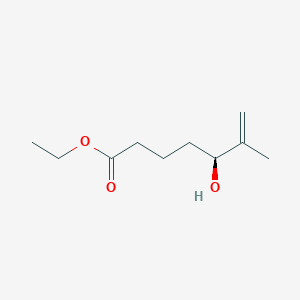
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- is an organic compound with the molecular formula C10H18O3 It is an ester derivative of 6-heptenoic acid, featuring a hydroxyl group and a methyl group on the heptenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- can be achieved through several methods. One common approach involves the esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The double bond in the heptenoic acid chain can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of 6-heptenoic acid, 5-oxo-6-methyl-, ethyl ester.
Reduction: Formation of 6-heptenoic acid, 5-hydroxy-6-methyl-, ethyl alcohol.
Substitution: Formation of halogenated derivatives such as 6-heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, 6-bromo.
Scientific Research Applications
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-Heptenoic acid, ethyl ester: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
6-Heptenoic acid, 5-hydroxy-, ethyl ester: Similar structure but without the methyl group, affecting its steric and electronic properties.
6-Heptenoic acid, 6-methyl-, ethyl ester: Lacks the hydroxyl group, influencing its polarity and hydrogen bonding capability.
Uniqueness
6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- is unique due to the presence of both hydroxyl and methyl groups on the heptenoic acid chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
166533-63-7 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl (5S)-5-hydroxy-6-methylhept-6-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h9,11H,2,4-7H2,1,3H3/t9-/m0/s1 |
InChI Key |
PXHYGXCNPUVOGP-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)CCC[C@@H](C(=C)C)O |
Canonical SMILES |
CCOC(=O)CCCC(C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


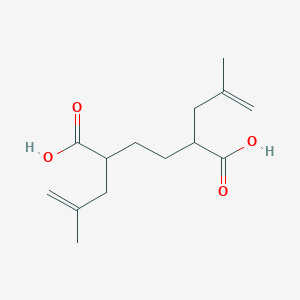
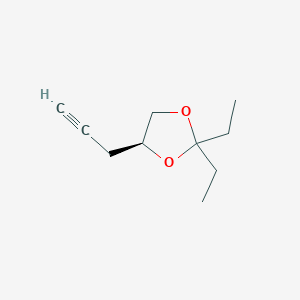
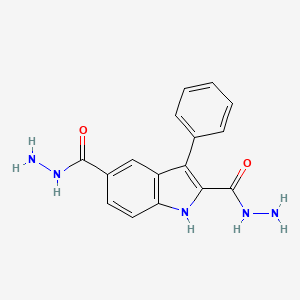
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
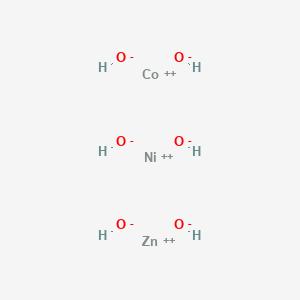
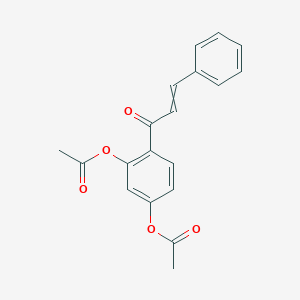
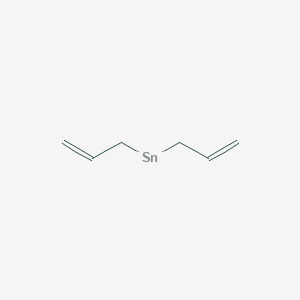
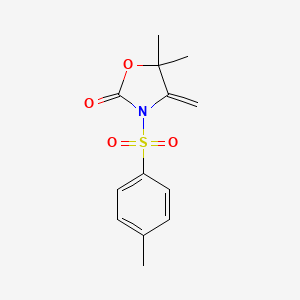
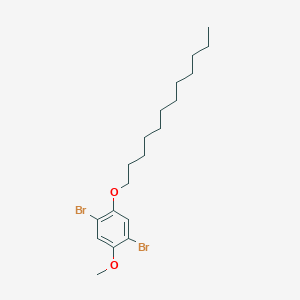
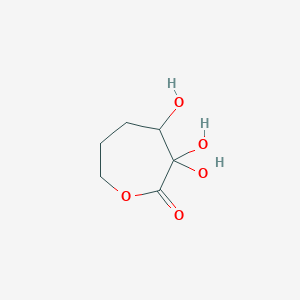
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
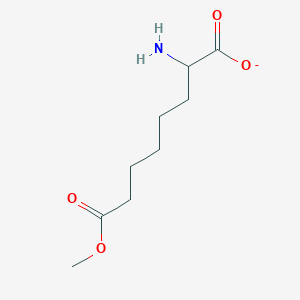

![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
